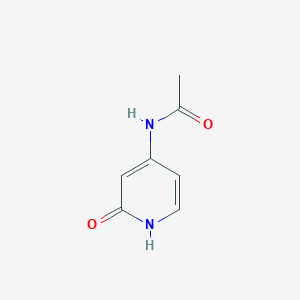

N-(2-Oxo-1,2-dihydropyridin-4-yl)acetamide

Description

N-(2-Oxo-1,2-dihydropyridin-4-yl)acetamide: is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . This compound is characterized by the presence of a pyridine ring with an acetamide group attached to it. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

N-(2-oxo-1H-pyridin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5(10)9-6-2-3-8-7(11)4-6/h2-4H,1H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFIKPXOOJDWQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=O)NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxo-1,2-dihydropyridin-4-yl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of high ratios of reactants and solvents, as well as the presence of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: N-(2-Oxo-1,2-dihydropyridin-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N-(2-Oxo-1,2-dihydropyridin-4-yl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Oxo-1,2-dihydropyridin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit the proliferation of certain cancer cell lines by interfering with specific cellular pathways .

Comparison with Similar Compounds

- N-(2-Oxo-1,2-dihydropyridin-3-yl)acetamide

- N-(2-Oxo-1,2-dihydropyridin-5-yl)acetamide

- N-(2-Oxo-1,2-dihydropyridin-6-yl)acetamide

Uniqueness: N-(2-Oxo-1,2-dihydropyridin-4-yl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Biological Activity

Overview

N-(2-Oxo-1,2-dihydropyridin-4-yl)acetamide is a compound with the molecular formula CHNO and a molecular weight of 152.15 g/mol. It has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound can inhibit certain cellular pathways, which may lead to therapeutic effects such as anti-cancer properties. For instance, it has shown efficacy in inhibiting the proliferation of cancer cell lines by interfering with key signaling pathways involved in cell growth and survival .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's growth inhibitory concentration (GI) values range from 1.20 to 1.80 µM, indicating strong antiproliferative activity .

Table 1: Anticancer Activity of this compound

| Cell Line | GI (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 1.50 | Inhibition of EGFR and JAK2 pathways |

| A549 (Lung) | 1.80 | Induction of apoptosis via mitochondrial pathways |

| HeLa (Cervical) | 1.20 | Interference with cell cycle progression |

Interaction with Cannabinoid Receptors

Recent studies have explored the compound's role as an agonist for the human cannabinoid receptor type II (CB2R). The activation of CB2R is known to mediate analgesic and anti-inflammatory effects without central nervous system side effects. The compound demonstrated a significant reduction in intracellular cAMP levels, suggesting its potential as a therapeutic agent in pain management .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by its structural characteristics. Variations in substituents at different positions on the pyridine ring have been shown to affect its biological activity significantly. For example, modifications that enhance electron density at specific sites have been linked to increased potency against cancer cell lines .

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| N-3 | Alkyl Group | Increased potency |

| C-5 | Electron-Withdrawing | Decreased potency |

| C=O (Carbonyl Group) | Presence | Essential for binding |

Case Studies

Several case studies highlight the compound's potential applications:

-

Case Study: Anticancer Efficacy

A study involving MCF-7 breast cancer cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations. -

Case Study: CB2R Activation

In a pharmacological assessment using human CB2R assays, this compound was found to exhibit agonistic activity comparable to known CB2R agonists, suggesting its potential use in developing anti-inflammatory drugs .

Q & A

Q. What are the optimal synthetic routes for N-(2-Oxo-1,2-dihydropyridin-4-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack efficiency, while bases like NaOH or K₂CO₃ facilitate deprotonation. Temperature control (60–80°C) minimizes side reactions. For example, and describe analogous compounds where solvent polarity and base strength directly correlate with purity (>90%) and yield (70–85%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms hydrogen/carbon environments (e.g., dihydropyridine protons at δ 5.3–6.1 ppm). Mass Spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ peaks). Infrared (IR) spectroscopy identifies carbonyl stretches (~1680 cm⁻¹ for amide C=O). and provide benchmarks for interpreting spectral data in structurally related compounds .

Q. How do functional groups in this compound influence its reactivity?

- Methodological Answer : The 2-oxo-1,2-dihydropyridine moiety enables keto-enol tautomerism, affecting electrophilicity. The acetamide group participates in hydrogen bonding, influencing solubility and crystallinity. and highlight how substituents on the pyridine ring modulate reactivity in cross-coupling or oxidation reactions .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved using SHELX refinement tools?

- Methodological Answer : SHELXL ( ) allows iterative refinement of anisotropic displacement parameters and hydrogen bonding networks. For twinned crystals, the TWIN command in SHELXL partitions overlapping reflections. Cross-validation with the Cambridge Structural Database (CSD; ) identifies outliers in bond lengths/angles. Contradictions in thermal motion parameters may arise from disorder, addressed via PART instructions .

Q. What strategies are effective for analyzing hydrogen bonding patterns in its crystal lattice?

- Methodological Answer : Graph set analysis ( ) categorizes hydrogen bonds into motifs (e.g., D (donor) and A (acceptor) patterns). Tools like Mercury (CSD) visualize packing diagrams, while SHELXPRO generates hydrogen bond tables. For example, N–H···O and C–H···π interactions in related acetamides stabilize layered packing .

Q. How can structure-activity relationship (SAR) studies be designed using analogues of this compound?

- Methodological Answer : Replace the dihydropyridine ring with oxadiazole () or modify the acetamide substituents () to assess bioactivity changes. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs. Assay cytotoxicity (MTT) and enzyme inhibition (IC₅₀) to quantify SAR trends .

Q. What experimental approaches mitigate impurities during large-scale synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns identifies impurities (e.g., unreacted intermediates). Recrystallization in ethyl acetate/hexane (1:3) improves purity. notes that optimizing stoichiometry (1.2 eq. of sulfonyl chloride) reduces byproducts in analogous syntheses .

Q. How can the Cambridge Structural Database (CSD) predict crystal packing motifs for this compound?

- Methodological Answer : CSD ConQuest queries ( ) retrieve similar dihydropyridine derivatives. Mercury’s Packing Similarity tool compares unit cell parameters and symmetry operations. Predominant motifs (e.g., herringbone vs. layered) guide co-crystallization strategies with co-formers like succinic acid .

Data Analysis & Mechanistic Studies

Q. How should researchers address contradictions in bioactivity data across assay platforms?

- Methodological Answer : Normalize data to positive controls (e.g., doxorubicin for cytotoxicity). Use Bland-Altman plots to assess inter-assay variability. and emphasize validating target engagement via orthogonal assays (e.g., SPR for binding affinity vs. cellular luciferase reporters) .

Q. What techniques elucidate the mechanism of action for N-(2-Oxo-1,2-dihydropyridin-4-yl)acetamide?

- Methodological Answer :

Surface plasmon resonance (SPR) quantifies binding kinetics to putative targets. CRISPR-Cas9 knockout models identify essential genes for activity. Metabolomics (LC-MS) tracks downstream pathway alterations. details similar workflows for azepane-sulfonamide analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.